(6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid
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Overview
Description
(6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a cyclopentyloxy and a fluorine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclopentyloxy and fluorine substituents.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The fluorine and cyclopentyloxy groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
(6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine
In medicinal chemistry, this compound is used as a building block for the synthesis of biologically active molecules. Its ability to form stable carbon-boron bonds makes it useful in the development of boron-containing drugs and diagnostic agents .
Industry
In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of (6-(Cyclopentyloxy)-4-fluoropyridin-3-yl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group acts as a nucleophile, transferring its organic group to a palladium catalyst, which then couples with an aryl halide to form a new carbon-carbon bond . This mechanism is facilitated by the presence of the palladium catalyst and a base, which helps to activate the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid compound commonly used in Suzuki-Miyaura coupling.
4-Fluorophenylboronic Acid: Similar in structure but lacks the cyclopentyloxy group.
Cyclopentylboronic Acid: Similar in structure but lacks the fluoropyridine ring.
Uniqueness
The presence of both the cyclopentyloxy and fluorine groups on the pyridine ring enhances its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C10H13BFNO3 |
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Molecular Weight |
225.03 g/mol |
IUPAC Name |
(6-cyclopentyloxy-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H13BFNO3/c12-9-5-10(13-6-8(9)11(14)15)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2 |
InChI Key |
IHQYNRSRORERRQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)OC2CCCC2)(O)O |
Origin of Product |
United States |
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